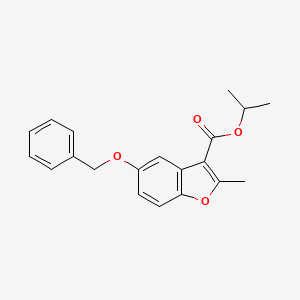

Propan-2-yl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 307551-74-2

Cat. No.: VC6496708

Molecular Formula: C20H20O4

Molecular Weight: 324.376

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 307551-74-2 |

|---|---|

| Molecular Formula | C20H20O4 |

| Molecular Weight | 324.376 |

| IUPAC Name | propan-2-yl 2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate |

| Standard InChI | InChI=1S/C20H20O4/c1-13(2)23-20(21)19-14(3)24-18-10-9-16(11-17(18)19)22-12-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3 |

| Standard InChI Key | FTLNUVGBVFIMOT-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)OC(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of:

-

Benzofuran core: A fused bicyclic system with a furan ring (oxygen-containing heterocycle) attached to a benzene ring.

-

2-Methyl group: A methyl substituent at the 2-position of the benzofuran system.

-

5-Benzyloxy group: A benzyl ether (–O–CH₂C₆H₅) at the 5-position.

-

3-Carboxylate ester: An isopropyl ester (–COO–CH(CH₃)₂) at the 3-position.

Theoretical Molecular Formula: C₂₁H₂₀O₄

Molecular Weight: 336.38 g/mol (calculated).

Spectral and Physicochemical Properties

While experimental data for this compound is unavailable, analogs such as propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate (PubChem CID: 853133) offer benchmarks :

-

Boiling Point: Estimated >250°C (based on ester analogs).

-

Solubility: Likely soluble in organic solvents (e.g., dichloromethane, ethyl acetate) due to hydrophobic benzyl and isopropyl groups.

-

Stability: Expected to hydrolyze under acidic or basic conditions, releasing the corresponding carboxylic acid.

Synthesis and Reaction Pathways

Synthetic Strategies

The compound can be synthesized through a multi-step sequence:

-

Benzofuran Core Formation:

-

Friedel-Crafts acylation or cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.

-

-

Benzyloxy Group Introduction:

-

Nucleophilic aromatic substitution or Ullmann coupling using benzyl bromide under basic conditions.

-

-

Esterification:

-

Reaction of the carboxylic acid intermediate with isopropanol, catalyzed by H₂SO₄ or DCC/DMAP.

-

Key Reaction:

Industrial Scalability Challenges

-

Benzyl Group Stability: Benzyl ethers may undergo hydrogenolysis during purification.

-

Regioselectivity: Ensuring substitution occurs exclusively at the 5-position requires optimized directing groups.

Reactivity and Functionalization

Electrophilic Substitution

The benzofuran core’s electron-rich aromatic system permits reactions such as:

-

Nitration: Introduces nitro groups at the 4- or 6-positions (meta to oxygen).

-

Halogenation: Bromine or chlorine addition using FeCl₃ catalysis.

Ester Hydrolysis

The isopropyl ester can be cleaved under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield the carboxylic acid, a precursor for amide or anhydride derivatives.

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume